
issues with brilliant green inhibiting non-target
gram-negative bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Brilliant Green

Cat. No.: B147758 Get Quote

Technical Support Center: Brilliant Green Media
Welcome to the Technical Support Center for Brilliant Green Media. This resource is designed

for researchers, scientists, and drug development professionals to address common issues

encountered when using brilliant green as a selective agent in microbiological media,

particularly concerning the inhibition of non-target gram-negative bacteria.

Frequently Asked Questions (FAQs)
Q1: What is the primary function of brilliant green in microbiological media?

Brilliant green is a selective agent used in culture media, most notably Brilliant Green Agar

(BGA), to isolate Salmonella species (other than S. typhi and S. paratyphi) from various

samples.[1][2] Its primary function is to inhibit the growth of most gram-positive bacteria and

many non-target gram-negative bacteria, allowing for the selective growth of the target

organisms.[3][4][5]

Q2: How does brilliant green selectively inhibit bacterial growth?

The precise mechanism of brilliant green's selective inhibition is multifaceted and not fully

elucidated as a single signaling pathway. However, it is understood that as a basic aniline dye,

its antimicrobial activity resides in the colored dye ion.[6][7] It is believed to disrupt multiple

cellular processes in susceptible bacteria. Proposed mechanisms include:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b147758?utm_src=pdf-interest
https://www.benchchem.com/product/b147758?utm_src=pdf-body
https://www.benchchem.com/product/b147758?utm_src=pdf-body
https://www.benchchem.com/product/b147758?utm_src=pdf-body
https://www.benchchem.com/product/b147758?utm_src=pdf-body
https://www.benchchem.com/product/b147758?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/MBD/Instructions/MBD_BT_IFU-0409%20PO0171A%20BRILLIANT%20GREEN%20AGAR%20(MODIFIED).pdf
https://www.dalynn.com/dyn/ck_assets/files/tech/PB84.pdf
https://cdn.media.interlabdist.com.br/uploads/2021/01/Brilliant-Green-Agar-1.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/IFU1246.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/IFU110113.pdf
https://www.benchchem.com/product/b147758?utm_src=pdf-body
https://www.benchchem.com/product/b147758?utm_src=pdf-body
https://www.researchgate.net/post/Can_anyone_tell_me_how_does_brilliant_green_inhibit_Gram_positive_bacteria_selectively
https://pubmed.ncbi.nlm.nih.gov/4208510/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Intercalation: Similar to the related dye, malachite green, brilliant green may

intercalate into bacterial DNA, interfering with replication and transcription.[6]

Enzyme Inhibition: It can disrupt the activity of essential enzymes, such as NADPH oxidases.

Disruption of Cellular Processes: The dye can interfere with ribosome activity, disrupt the

cellular redox potential, prevent glutamine synthesis, and generate free radicals within the

cytosol.[8]

Membrane Damage: Brilliant green can disrupt the formation and function of the cell

membrane.[8]

Gram-negative bacteria are generally more resistant than gram-positive bacteria due to their

outer membrane, which can limit the uptake of the dye.[8]

Q3: Why do some non-target gram-negative bacteria still grow on media containing brilliant
green?

While brilliant green is effective at inhibiting many gram-negative bacteria, some species or

strains possess intrinsic or acquired resistance mechanisms that allow them to grow. These

can include:

Alterations in the Outer Membrane: Changes in the lipopolysaccharide (LPS) layer or porin

channels can reduce the permeability of the outer membrane to the dye.

Efflux Pumps: Some bacteria may actively transport the brilliant green dye out of the cell

before it can reach its target sites.

Enzymatic Degradation: Although less common for dyes, some bacteria may possess

enzymes that can degrade or modify the brilliant green molecule, rendering it inactive.

Common non-target gram-negative bacteria that may exhibit growth on brilliant green agar

include some strains of Proteus, Citrobacter, and Pseudomonas.[1]

Q4: Can brilliant green inhibit the growth of target Salmonella species?
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Yes, some Salmonella serovars, notably Salmonella Typhi and Salmonella Paratyphi, are often

inhibited by the concentration of brilliant green typically used in Brilliant Green Agar.[1][2]

Therefore, this medium is not recommended for the isolation of these specific serovars.

Troubleshooting Guide
This guide addresses common problems encountered during the use of brilliant green-

containing media.

Caption: Troubleshooting workflow for unexpected results on Brilliant Green Agar.
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Problem Possible Cause Recommended Solution

Growth of non-target gram-

negative bacteria (e.g.,

Proteus, Pseudomonas,

Citrobacter)

Some strains are resistant to

the standard concentration of

brilliant green.

Perform biochemical and/or

serological tests to confirm the

identity of the colonies.

Consider using a more

selective medium, such as

Brilliant Green Agar with

novobiocin, to better inhibit

these organisms.[5]

The concentration of brilliant

green in the medium is too low.

Ensure the medium was

prepared according to the

manufacturer's instructions.

Use high-quality, commercially

prepared media if possible.

The inoculum is too heavy,

overwhelming the selective

capacity of the medium.

Use proper aseptic and

streaking techniques to obtain

well-isolated colonies.

Poor or no growth of the target

Salmonella species

The target organism is S. typhi

or S. paratyphi, which are

inhibited by brilliant green.

Use a less inhibitory medium

recommended for these

serovars, such as Bismuth

Sulfite Agar.[1][2]

The concentration of brilliant

green is too high.

Verify the correct formulation of

the medium.

The antimicrobial activity of

brilliant green was reduced

during media preparation.

Prolonged autoclaving of

brilliant green with other media

components (like glucose or

glycine) can reduce its

effectiveness.[7] It is

recommended to add a filter-

sterilized solution of brilliant

green to the autoclaved and

cooled agar medium.
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Atypical colony morphology
The isolate is a lactose-

fermenting Salmonella strain.

These strains will produce

yellow/green colonies, not the

typical pink/red colonies.[1]

Confirmatory biochemical and

serological tests are essential.

Growth of non-target lactose or

sucrose fermenting bacteria

that are not fully inhibited.

These organisms will typically

produce yellow-green colonies

surrounded by a yellow-green

zone.[4] Careful observation

and subsequent identification

are necessary.

Quantitative Data
While specific Minimum Inhibitory Concentration (MIC) values for brilliant green against

various non-target gram-negative bacteria can vary significantly based on the strain and the

testing conditions, the following table provides a qualitative summary of the expected inhibitory

effects at concentrations typically used in selective media.
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Bacterium
Typical Susceptibility to

Brilliant Green
Notes

Escherichia coli
Generally inhibited, but some

strains may show growth.

Growth can be further

suppressed by the addition of

novobiocin.[5]

Proteus species
Often inhibited, but some

strains can grow.

Growth is often suppressed by

novobiocin. May produce red

colonies that mimic

Salmonella.[1]

Pseudomonas species
Variable; some species/strains

can be resistant.

May produce small, red

colonies similar to pathogens.

[1] Modifications to BGA have

been developed for improved

inhibition of Pseudomonas

aeruginosa.[9]

Citrobacter species
Some strains may not be

completely inhibited.

Can also produce red colonies,

mimicking Salmonella.[1]

Klebsiella species Generally poor growth.
Often form yellow-green

colonies if they do grow.

Shigella species Generally inhibited.

Brilliant Green Agar is not

recommended for the isolation

of Shigella.[4]

Salmonella Typhi & Paratyphi Inhibited.

A less selective medium

should be used for these

serovars.[1][2]

Experimental Protocols
Protocol: Determining the Minimum Inhibitory
Concentration (MIC) of Brilliant Green via Broth
Microdilution
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This protocol is a generalized method based on standard antimicrobial susceptibility testing

procedures and should be adapted and validated for specific laboratory conditions and

bacterial strains.

1. Prepare Brilliant Green Stock Solution

3. Perform Serial Dilutions in 96-Well Plate 2. Prepare Bacterial Inoculum

4. Inoculate Wells with Bacteria

5. Incubate the Plate

6. Read and Interpret Results

MIC = Lowest concentration with no visible growth

Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of brilliant
green.

1. Materials:

Brilliant green dye powder

Sterile solvent (e.g., distilled water or 50% ethanol)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates

Bacterial strain(s) of interest (e.g., E. coli, P. aeruginosa)

Spectrophotometer

Sterile tubes, pipettes, and tips

Incubator

2. Procedure:

Preparation of Brilliant Green Stock Solution:

Prepare a high-concentration stock solution of brilliant green (e.g., 1 mg/mL) in a suitable

sterile solvent. The antimicrobial activity of brilliant green resides in the colored dye ion.

[6][7]

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

Preparation of Bacterial Inoculum:

From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile

saline or broth.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately

1.5 x 10⁸ CFU/mL).

Dilute this suspension in CAMHB to achieve a final inoculum concentration of

approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

Serial Dilution in 96-Well Plate:

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
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Add a specific volume of the brilliant green stock solution to the first well to achieve the

starting concentration of your dilution series, and mix well.

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second,

mixing, and continuing this process across the plate. Discard 100 µL from the last well.

Include a positive control well (broth and inoculum, no brilliant green) and a negative

control well (broth only).

Inoculation:

Add the appropriate volume of the diluted bacterial inoculum to each well (except the

negative control) to reach the final desired concentration of 5 x 10⁵ CFU/mL.

Incubation:

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

Reading and Interpreting Results:

After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest

concentration of brilliant green that completely inhibits visible growth. This can be

assessed visually or with a microplate reader.

This protocol provides a framework for assessing the inhibitory properties of brilliant green
against specific non-target gram-negative bacteria, allowing for a more quantitative

understanding of its selective action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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